![molecular formula C12H16FN3 B7436093 8-(6-Fluoro-5-methylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B7436093.png)
8-(6-Fluoro-5-methylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(6-Fluoro-5-methylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octane, also known as AZD-5672, is a novel compound that has been developed as a potential therapeutic agent for the treatment of respiratory disorders. This compound belongs to the class of bicyclic azabicyclooctanes and has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of 8-(6-Fluoro-5-methylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octane involves the activation of the β2-adrenergic receptor, which leads to the relaxation of the smooth muscles in the airways. This results in the dilation of the airways, thereby improving the airflow and reducing the symptoms of respiratory disorders.
Biochemical and Physiological Effects:
8-(6-Fluoro-5-methylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octane has been shown to have a potent bronchodilatory effect, which makes it a promising candidate for the treatment of respiratory disorders. In addition, 8-(6-Fluoro-5-methylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octane has been shown to have a long duration of action, which makes it a suitable candidate for once-daily dosing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 8-(6-Fluoro-5-methylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octane is that it has a potent bronchodilatory effect, which makes it a promising candidate for the treatment of respiratory disorders. However, one of the limitations of 8-(6-Fluoro-5-methylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octane is that it has not been studied extensively in clinical trials, and its safety and efficacy in humans are not well established.
Direcciones Futuras
There are several future directions for the research on 8-(6-Fluoro-5-methylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octane. One of the directions is to conduct clinical trials to evaluate the safety and efficacy of 8-(6-Fluoro-5-methylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octane in humans. Another direction is to investigate the potential of 8-(6-Fluoro-5-methylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octane in the treatment of other respiratory disorders such as cystic fibrosis. Additionally, further studies are needed to understand the mechanism of action of 8-(6-Fluoro-5-methylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octane and its interaction with other drugs.
In conclusion, 8-(6-Fluoro-5-methylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octane is a novel compound that has shown promising results in preclinical studies for the treatment of respiratory disorders. Further research is needed to establish its safety and efficacy in humans and to investigate its potential in the treatment of other respiratory disorders.
Métodos De Síntesis
The synthesis of 8-(6-Fluoro-5-methylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octane involves the reaction of 6-fluoro-5-methylpyrimidine-4-carboxylic acid with 8-azabicyclo[3.2.1]octan-3-one in the presence of a coupling reagent. The reaction proceeds through an amidation reaction, resulting in the formation of 8-(6-Fluoro-5-methylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octane.
Aplicaciones Científicas De Investigación
8-(6-Fluoro-5-methylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octane has been extensively studied for its potential application in the treatment of respiratory disorders such as chronic obstructive pulmonary disease (COPD) and asthma. Preclinical studies have shown that 8-(6-Fluoro-5-methylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octane has a potent bronchodilatory effect, which makes it a promising candidate for the treatment of these respiratory disorders.
Propiedades
IUPAC Name |
8-(6-fluoro-5-methylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3/c1-8-11(13)14-7-15-12(8)16-9-3-2-4-10(16)6-5-9/h7,9-10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUPDGFBUWHGIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1F)N2C3CCCC2CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(6-Fluoro-5-methylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octane |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.